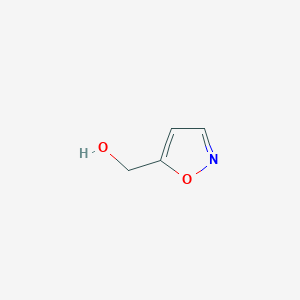

Isoxazol-5-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-oxazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOSRUMHBCVQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512621 | |

| Record name | (1,2-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-60-4 | |

| Record name | (1,2-Oxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Isoxazol-5-yl)methanol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (Isoxazol-5-yl)methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Isoxazol-5-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative data.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and the ability to engage in various non-covalent interactions, making it a privileged structure in medicinal chemistry.[1][2] Isoxazole derivatives are integral to numerous approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]

(Isoxazol-5-yl)methanol, specifically, serves as a versatile and highly valuable intermediate. The presence of a reactive hydroxymethyl group at the 5-position allows for straightforward structural modifications, enabling the synthesis of diverse compound libraries for screening and development in pharmaceuticals, agrochemicals, and material science.[5][6][7]

Physicochemical and Spectroscopic Profile

The fundamental properties of (Isoxazol-5-yl)methanol and its substituted analogues are critical for their application in synthesis and material design.

Core Physicochemical Data

Quantitative data for the parent compound and a representative substituted derivative are summarized below for comparative analysis.

| Property | (Isoxazol-5-yl)methanol | [3-(2-Chlorophenyl)isoxazol-5-yl]methanol |

| CAS Number | 127232-41-1[8] | 438565-33-4[6] |

| Molecular Formula | C₄H₅NO₂[8] | C₁₀H₈ClNO₂[6] |

| Molecular Weight | 99.09 g/mol [8] | 209.63 g/mol [6] |

| Appearance | Colorless to light yellow liquid[9] | Off-white amorphous powder[6] |

| Boiling Point | 115-125 °C @ 16 Torr[9] | Not available |

| Melting Point | Not applicable | 74-80 °C[6] |

| pKa | 13.41 ± 0.10 (Predicted)[9] | Not available |

| Storage | 2-8°C[9] | 0-8°C[6] |

Spectroscopic Characterization

The structural integrity of (Isoxazol-5-yl)methanol derivatives is routinely confirmed using a suite of spectroscopic techniques. The data below for (3-(4-bromophenyl)isoxazole-5-yl)methanol serves as an illustrative example.[5][10]

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the key functional groups. The methylene protons (CH₂) of the hydroxymethyl group typically appear as a singlet around δ 4.82 ppm.[5] The lone proton on the isoxazole ring (H-4) resonates as a singlet further downfield, at approximately δ 6.54 ppm.[10] Protons on any aromatic substituents, such as a bromophenyl group, will appear in the aromatic region (δ 7.42–7.67 ppm).[5]

-

¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure. The methylene carbon (CH₂OH) is typically found around δ 49.60 ppm.[10] The carbons of the isoxazole ring have characteristic shifts, with C-4 appearing around δ 100.71 ppm, C-5 at δ 147.79 ppm, and C-3 (referred to as C-2 in some literature) at δ 166.68 ppm.[5][10]

-

FT-IR Spectroscopy : Infrared spectroscopy is invaluable for identifying key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, often broadened by hydrogen bonding.[3] The C=N stretch of the isoxazole ring is observed near 1694 cm⁻¹, while the C–O stretch appears around 1040 cm⁻¹.[10]

Synthesis and Purification

An efficient and common method for synthesizing (Isoxazol-5-yl)methanol derivatives is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne like propargyl alcohol.[3][10] Green chemistry approaches utilizing ultrasound irradiation have been shown to significantly accelerate this process and improve yields.[11]

General Experimental Protocol: [3+2] Cycloaddition

The following protocol describes a representative synthesis of a 3-aryl-substituted (isoxazol-5-yl)methanol.

-

Oxime Formation : An appropriate benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding benzaldoxime.[3]

-

Nitrile Oxide Generation & Cycloaddition : The aldoxime is dissolved in a suitable solvent (e.g., CCl₄ or DMF).[3][11] A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), is added to generate the nitrile oxide intermediate in situ.[3][11]

-

Reaction with Alkyne : Propargyl alcohol is added to the reaction mixture. The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[3][10]

-

Workup & Purification : The reaction is stirred at a specified temperature (e.g., 70°C or under ultrasound irradiation) for several hours.[3][11] After completion, the organic phase is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final (isoxazol-5-yl)methanol derivative.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (Isoxazol-5-yl)methanol.

Chemical Reactivity and Synthetic Utility

(Isoxazol-5-yl)methanol is a bifunctional molecule whose reactivity is dominated by the hydroxymethyl group and the stable isoxazole ring.

Reactions of the Hydroxymethyl Group

The primary alcohol is a versatile handle for further functionalization:

-

Esterification : It readily undergoes Fischer esterification with carboxylic acids to form isoxazole esters, which are themselves of interest for biological screening.[10]

-

Oxidation : The alcohol can be oxidized to the corresponding (isoxazol-5-yl)carbaldehyde or isoxazole-5-carboxylic acid using standard oxidizing agents. These derivatives are key intermediates for forming amides, imines, and other functional groups.

-

Conversion to Halides : The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.

Reactivity of the Isoxazole Ring

The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions.[10] However, it can undergo cleavage under strong reductive conditions (e.g., catalytic hydrogenation), which can be a useful synthetic strategy for accessing β-hydroxy ketones or other acyclic structures.

Role as a Synthetic Intermediate

The ability to easily modify the hydroxymethyl group makes (isoxazol-5-yl)methanol a crucial building block in:

-

Pharmaceutical Development : It serves as a key intermediate for synthesizing drugs targeting neurological disorders and for developing anti-inflammatory and analgesic agents.[6][7]

-

Agricultural Chemistry : It is used in the formulation of pesticides and herbicides, where the isoxazole scaffold contributes to the biological activity.[6][7]

Reactivity Diagram

Caption: Key synthetic transformations of (Isoxazol-5-yl)methanol.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (Isoxazol-5-yl)methanol and its derivatives is paramount. The toxicological properties have not been fully investigated for many derivatives, and caution is advised.[12][13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling : Use in a well-ventilated area or under a chemical fume hood.[15][16] Avoid breathing dust, vapors, or mists.[13] Wash hands thoroughly after handling.[14][15] Take precautionary measures against static discharge and keep away from heat and ignition sources.[15][16]

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15] Some derivatives may require storage under an inert atmosphere (e.g., nitrogen).[12]

-

First Aid :

-

Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][17]

-

Skin : Wash off immediately with plenty of soap and water.[14][17]

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[17]

-

Ingestion : Rinse mouth and seek immediate medical advice. Do not induce vomiting.[15][17]

-

-

Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[13]

Conclusion

(Isoxazol-5-yl)methanol is a cornerstone intermediate in modern organic and medicinal chemistry. Its stable heterocyclic core, combined with a readily functionalizable hydroxymethyl group, provides a robust platform for the synthesis of novel molecules with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for any scientist looking to leverage this powerful building block in their research and development endeavors.

References

-

Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

-

Safety Data Sheet - Methanol. GSC. Available at: [Link]

-

Specifications of Isoxazol-5-ylmethanol. Capot Chemical. Available at: [Link]

-

MSDS of (3-O-Tolyl-isoxazol-5-YL)-methanol. Capot Chemical. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biolmolchem.com [biolmolchem.com]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. capotchem.com [capotchem.com]

- 9. 5-ISOXAZOLEMETHANOL | 98019-60-4 [amp.chemicalbook.com]

- 10. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ProQuest [proquest.com]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.com [fishersci.com]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 17. chemicalbook.com [chemicalbook.com]

The Core of Innovation: A Technical Guide to (Isoxazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic and steric properties. This privileged scaffold is present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] (Isoxazol-5-yl)methanol, as a fundamental building block, provides a hydroxylmethyl handle for further chemical elaboration, making it an invaluable synthon for creating diverse chemical libraries. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscoring the therapeutic potential of this chemical class.[2][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (Isoxazol-5-yl)methanol is critical for its effective use in synthesis and for predicting the behavior of its derivatives.

Table 1: Physicochemical Properties of (Isoxazol-5-yl)methanol

| Property | Value | Source(s) |

| CAS Number | 127232-41-1 | [5][6][7] |

| Molecular Formula | C₄H₅NO₂ | [5][6] |

| Molecular Weight | 99.09 g/mol | [5][8] |

| Boiling Point | 212.8 °C at 760 mmHg | [6] |

| Density | 1.25 g/cm³ | [6] |

| Flash Point | 82.49 °C | [6] |

| Refractive Index | 1.494 | [6] |

| pKa | 13.41 ± 0.10 (Predicted) | |

| LogP | -0.5 (Predicted) | [8] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (CH₂) adjacent to the hydroxyl group, typically in the range of 4.5-5.0 ppm. The protons on the isoxazole ring will appear as distinct signals in the aromatic region.

-

¹³C NMR: The carbon NMR will display signals for the methylene carbon and the carbons of the isoxazole ring.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[9] Stretching vibrations for the C=N bond of the isoxazole ring are typically observed around 1600 cm⁻¹.[9]

Synthesis of (Isoxazol-5-yl)methanol: A Mechanistic Perspective

The synthesis of 5-substituted isoxazoles, including (Isoxazol-5-yl)methanol, is most commonly achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. In the case of (Isoxazol-5-yl)methanol, propargyl alcohol serves as the alkyne component.

The nitrile oxide is typically generated in situ from an aldoxime precursor. The choice of the method for generating the nitrile oxide can influence the overall yield and reaction conditions. Common methods include oxidation of the aldoxime with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[9][11]

Figure 1: General synthetic workflow for (Isoxazol-5-yl)methanol.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example for the synthesis of a 3-substituted (isoxazol-5-yl)methanol derivative, which can be adapted for the synthesis of the parent compound by starting with the appropriate aldoxime.[11]

Materials:

-

4-Bromobenzaldoxime

-

Propargyl alcohol

-

Dichloromethane (DCM)

-

Sodium hypochlorite solution

-

Cerium Ammonium Nitrate (CAN) (catalytic amount)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in dichloromethane. Add a catalytic amount of Cerium Ammonium Nitrate (CAN).

-

Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of sodium hypochlorite to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.[11]

Rationale for Experimental Choices:

-

In situ Generation of Nitrile Oxide: Generating the nitrile oxide in the presence of the dipolarophile (propargyl alcohol) minimizes its dimerization, a common side reaction.

-

Catalyst: The use of a catalyst like CAN can facilitate the oxidation of the aldoxime under milder conditions.[11]

-

Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole moiety is a versatile scaffold in drug design, and (Isoxazol-5-yl)methanol provides a convenient starting point for the synthesis of a wide array of derivatives with diverse pharmacological activities.[12][13]

Figure 2: Therapeutic applications of (Isoxazol-5-yl)methanol derivatives.

-

Anticancer Activity: Isoxazole-containing compounds have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis.[1] For example, derivatives have been designed to target specific signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Properties: The isoxazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of (Isoxazol-5-yl)methanol can be synthesized to inhibit enzymes such as cyclooxygenase (COX), which are central to the inflammatory cascade.[4]

-

Antimicrobial Agents: The isoxazole nucleus has been incorporated into a variety of antibacterial and antifungal agents. The ability to easily modify the structure allows for the optimization of activity against multidrug-resistant strains.[14]

-

Neuroprotective Effects: Emerging research suggests that isoxazole derivatives may have therapeutic potential in neurodegenerative disorders.[3] Their mechanism of action in this context is an active area of investigation.

Safety and Handling

(Isoxazol-5-yl)methanol is a chemical that should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

(Isoxazol-5-yl)methanol is a foundational building block in the ever-evolving landscape of medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the quest for novel and more effective therapeutics. This guide provides a comprehensive overview to empower researchers and drug development professionals in harnessing the full potential of this versatile molecule.

References

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. Retrieved January 11, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC. Retrieved January 11, 2026, from [Link]

-

Potential activities of isoxazole derivatives. (2024). Retrieved January 11, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

-

The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. Retrieved January 11, 2026, from [Link]

-

Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.

- Process for preparing 3-hydroxy-5-methylisoxazole. (n.d.). Google Patents.

-

Oxazol-5-ylmethanol. (n.d.). AMERICAN ELEMENTS. Retrieved January 11, 2026, from [Link]

-

1,3-Oxazol-5-ylmethanol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Specifications of Isoxazol-5-ylmethanol. (n.d.). Capot Chemical. Retrieved January 11, 2026, from [Link]

-

5-ISOXAZOLEMETHANOL. (n.d.). CAS Database. Retrieved January 11, 2026, from [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 11, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 4. Potential activities of isoxazole derivatives [wisdomlib.org]

- 5. capotchem.com [capotchem.com]

- 6. 5-ISOXAZOLEMETHANOL | 127232-41-1 [chemnet.com]

- 7. CAS 127232-41-1: 5-ISOXAZOLEMETHANOL | CymitQuimica [cymitquimica.com]

- 8. 1,3-Oxazol-5-ylmethanol | C4H5NO2 | CID 18758985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biolmolchem.com [biolmolchem.com]

- 10. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to (Isoxazol-5-yl)methanol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have cemented its role in modern drug discovery.[1][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]

At the core of this chemical diversity lies (Isoxazol-5-yl)methanol, the parent alcohol of this heterocyclic system. It serves not as an end-product, but as a crucial and versatile building block—a foundational intermediate from which complex, biologically active molecules are constructed. The hydroxymethyl group at the 5-position provides a reactive handle for extensive functionalization, enabling chemists to explore vast chemical space and optimize structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of (Isoxazol-5-yl)methanol, consolidating its fundamental physicochemical properties, detailing its primary synthetic routes with mechanistic insights, and exploring its applications as a key intermediate in the development of next-generation therapeutics.

Physicochemical and Structural Data

Accurate characterization begins with a solid understanding of a compound's fundamental properties. The data for (Isoxazol-5-yl)methanol are summarized below.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₂ | [5][6] |

| Molecular Weight | 99.09 g/mol | [5][6] |

| CAS Number | 127232-41-1, 98019-60-4 | [5][6][7] |

| IUPAC Name | (Isoxazol-5-yl)methanol | |

| Common Synonyms | 5-Isoxazolemethanol, 5-(Hydroxymethyl)isoxazole | [6][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 212.8°C at 760 mmHg; 115-125°C at 16 Torr | [7][8] |

| Density | ~1.25 g/cm³ | [7][8] |

| Flash Point | 82.5°C | [8] |

| pKa | 13.41 ± 0.10 (Predicted) | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Mechanistic Insights

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method for synthesizing 5-substituted isoxazoles like (Isoxazol-5-yl)methanol is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][10]

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

This pathway is favored due to its high degree of regioselectivity and the ready availability of starting materials. The key steps are:

-

In Situ Nitrile Oxide Generation: A stable aldoxime is treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate the highly reactive nitrile oxide dipole in situ.[10][11] This transient intermediate is immediately consumed in the next step, preventing its decomposition.

-

Cycloaddition: The generated nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. For the synthesis of (Isoxazol-5-yl)methanol, the ideal dipolarophile is propargyl alcohol.

Recent advancements have shown that this reaction can be significantly accelerated. The use of ultrasonic irradiation, for instance, can dramatically reduce reaction times from hours to minutes and improve overall yields.[11]

Diagram 1: General Synthesis Workflow

Caption: Synthesis workflow for (Isoxazol-5-yl)methanol.

Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis

The following protocol is adapted from methodologies reported for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives, which leverages ultrasound for enhanced efficiency.[11]

-

Reagent Preparation: In a suitable reaction vessel, dissolve the starting aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a solvent such as dimethylformamide (DMF).

-

Initiation: Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of triethylamine (Et₃N) to the mixture.

-

Ultrasonic Irradiation: Place the sealed reaction vessel in an ultrasonic bath operating at 25-40 kHz and 250 W. Maintain the reaction for 90-180 minutes, monitoring progress via Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude residue by column chromatography on silica gel to yield pure (Isoxazol-5-yl)methanol.

Structural Characterization and Validation

Confirmation of the molecular structure is a non-negotiable step in synthesis. The integrity of (Isoxazol-5-yl)methanol and its derivatives is validated using a suite of standard spectroscopic techniques.[3][9]

Table 3: Expected Spectroscopic Data for Isoxazole Derivatives

| Technique | Characteristic Signal | Interpretation | Source(s) |

| ¹H NMR | δ ~6.5 ppm (s, 1H) | Proton at C4 of the isoxazole ring | [9] |

| δ ~4.8 ppm (s, 2H) | Methylene protons (-CH₂OH) | [9] | |

| δ ~3.5-5.5 ppm (br s, 1H) | Hydroxyl proton (-OH), exchangeable | [3] | |

| ¹³C NMR | δ ~165-170 ppm | C5 of the isoxazole ring (bearing the CH₂OH) | [9] |

| δ ~100-102 ppm | C4 of the isoxazole ring | [9] | |

| δ ~50-55 ppm | Methylene carbon (-CH₂OH) | [9] | |

| FT-IR | ~3200-3500 cm⁻¹ (broad) | O-H stretching vibration of the alcohol | [3] |

| ~1600 cm⁻¹ | C=N stretching vibration of the isoxazole ring | [3] | |

| ~1040 cm⁻¹ | C-O stretching vibration | [9] |

Note: Exact chemical shifts (δ) and wavenumbers can vary based on the solvent used and the specific substitution pattern on the isoxazole ring. A reference ¹H NMR spectrum in DMSO-d6 is available for direct comparison.[12]

Chemical Reactivity and Applications in Drug Development

The utility of (Isoxazol-5-yl)methanol lies in its role as a versatile synthon. The primary alcohol functionality is a key site for chemical modification, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

-

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, providing a straightforward method to introduce new functional groups and modulate properties like lipophilicity and cell permeability.[9]

-

Building Block for Bioactive Scaffolds: This compound is a precursor for more elaborate structures. For example, it serves as a foundational piece in the synthesis of 4,5-diaryl-isoxazole scaffolds, which have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90), a significant target in cancer therapy.[13] The isoxazole core acts as a bioisostere for other chemical groups, enhancing pharmacokinetic properties and target binding.[3]

-

Privileged Fragment in Drug Discovery: The isoxazole motif is present in numerous approved drugs and clinical candidates. Its inclusion can lead to improved efficacy and reduced toxicity.[3][4] Derivatives are actively investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of (Isoxazol-5-yl)methanol is essential to ensure personnel safety.

-

Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood.[15][16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][18]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[16][17]

-

Wash hands thoroughly after handling.[18]

-

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19]

-

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[18][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[16][19]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[7][17]

Conclusion

(Isoxazol-5-yl)methanol is more than a simple heterocyclic alcohol; it is a foundational tool for innovation in medicinal chemistry. With a molecular weight of 99.09 g/mol and a well-established synthetic methodology rooted in cycloaddition chemistry, it provides a reliable and adaptable starting point for complex molecular design. Its true value is realized in its application as a key intermediate, enabling researchers and drug development professionals to systematically build and refine novel therapeutic candidates. The continued exploration of isoxazole chemistry, powered by versatile building blocks like this one, promises to deliver significant contributions to the future of medicine.

References

- ProQuest. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

- PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry.

- American Elements. (n.d.). Oxazol-5-ylmethanol. CAS 127232-41-1.

- Safety Data Sheet. (2024). Methanol (Technical grade).

- Capot Chemical. (n.d.). Specifications of Isoxazol-5-ylmethanol.

- Chem-Impex. (n.d.). [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.

- ChemScene. (n.d.). (3-Phenylisoxazol-5-yl)methanol. CAS 90924-12-2.

- ChemBK. (2024). (5-Methylisoxazol-3-Yl)Methanol.

- CAS Database. (n.d.). 5-ISOXAZOLEMETHANOL. CAS 127232-41-1.

- Fisher Scientific. (2025). SAFETY DATA SHEET - [5-(2-Thienyl)-3-isoxazolyl]methanol.

- ChemicalBook. (n.d.). 5-ISOXAZOLEMETHANOL. CAS 98019-60-4.

- ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.

- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

- Capot Chemical. (2026). MSDS of (3-Methoxy-5-methyl-isoxazol-4-YL)-methanol.

- BenchChem. (2025). Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery.

- ChemicalBook. (2022). [3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol - Safety Data Sheet.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (5-Methylisoxazol-3-yl)methanol.

- ResearchGate. (2025). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors.

- ChemicalBook. (2022). ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet.

- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.

- BLD Pharm. (n.d.). Oxazol-5-ylmethanol. CAS 127232-41-1.

- ChemicalBook. (n.d.). 5-ISOXAZOLEMETHANOL(127232-41-1) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. americanelements.com [americanelements.com]

- 6. capotchem.com [capotchem.com]

- 7. 5-ISOXAZOLEMETHANOL | 98019-60-4 [amp.chemicalbook.com]

- 8. 5-ISOXAZOLEMETHANOL | 127232-41-1 [chemnet.com]

- 9. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ProQuest [proquest.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-ISOXAZOLEMETHANOL(127232-41-1) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 16. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Structural Elucidation of (Isoxazol-5-yl)methanol

For Distribution: Researchers, scientists, and drug development professionals.

Abstract

(Isoxazol-5-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science, valued for its role as a versatile synthon.[1][2] Its precise molecular structure is paramount to its function and reactivity in complex synthetic pathways. Ambiguity in its characterization can lead to unforeseen reaction outcomes, compromised biological activity, and significant delays in research and development pipelines. This in-depth guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of (Isoxazol-5-yl)methanol. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document establishes a self-validating system for confirming the compound's identity, purity, and isomeric integrity. We detail not just the methods, but the underlying scientific rationale, empowering researchers to interpret complex spectral data with confidence and authority.

The Analytical Imperative: Beyond the Molecular Formula

The molecular formula of (Isoxazol-5-yl)methanol, C₄H₅NO₂, and its corresponding molecular weight of approximately 99.09 g/mol , are merely the starting point of its identity.[3][4] The core analytical challenge lies in definitively confirming the precise arrangement of these atoms and distinguishing the target molecule from its constitutional isomers, primarily (Isoxazol-3-yl)methanol and (Isoxazol-4-yl)methanol. Each isomer possesses a unique electronic and steric profile that dictates its chemical behavior. A failure to differentiate the 5-substituted isomer from others can invalidate subsequent synthetic steps and biological assays.

The Elucidation Workflow: A Synergistic Approach

Effective structural elucidation is not a linear process but an integrated workflow. Data from each technique should be used to corroborate findings from the others, creating a self-validating loop that ensures the highest level of confidence in the final structure.

Figure 1: A comprehensive workflow for the structural elucidation of (Isoxazol-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For (Isoxazol-5-yl)methanol, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides the initial proton census and connectivity map. For (Isoxazol-5-yl)methanol, we anticipate three distinct signals:

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two methylene protons.

-

Isoxazole Ring Protons (H3 & H4): Two distinct signals for the two protons on the isoxazole ring. Their chemical shifts and coupling constants are diagnostic of their relative positions.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz): [5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |

| H3 (ring proton) | ~8.4 - 8.6 | Doublet (d) | 1H | Signal for the proton at the C3 position. |

| H4 (ring proton) | ~6.5 - 6.7 | Doublet (d) | 1H | Signal for the proton at the C4 position. |

| -CH₂- | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Methylene protons adjacent to the ring and hydroxyl group. |

| -OH | Variable (Broad) | Singlet (s) | 1H | Exchangeable hydroxyl proton. |

Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.[6][7]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR by defining the carbon framework of the molecule. We expect to observe four distinct carbon signals.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz): [8]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

| C5 (ring carbon) | ~168 - 172 | Quaternary carbon attached to the -CH₂OH group and ring oxygen. |

| C3 (ring carbon) | ~150 - 152 | Ring carbon adjacent to the nitrogen atom. |

| C4 (ring carbon) | ~101 - 104 | Ring carbon showing a characteristic upfield shift. |

| -CH₂OH | ~55 - 60 | Methylene carbon. |

Note: The chemical shift of C5 is particularly diagnostic for the 5-substituted isomer.

2D NMR: Confirming Connectivity (HMBC)

While ¹H and ¹³C NMR provide a strong foundation, two-dimensional (2D) techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are non-negotiable for unambiguous isomeric assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For (Isoxazol-5-yl)methanol, the key correlations are those that link the methylene protons to the isoxazole ring.

Figure 2: Key HMBC correlations confirming the C5-CH₂OH linkage.

Crucial Observation: The protons of the methylene (-CH₂) group must show correlations to both C4 and C5 of the isoxazole ring. This specific pattern is unique to the 5-substituted isomer and serves as definitive proof of its structure.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified (Isoxazol-5-yl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6]

-

¹H Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a high signal-to-noise ratio (>100:1).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical.

-

2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for a long-range coupling constant of 8-10 Hz.

Mass Spectrometry (MS): Elemental Composition and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₄H₅NO₂, the expected exact mass is 99.0371 Da. An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula.

Expected HRMS Data:

| Ion | Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₄H₆NO₂⁺ | 100.0444 | Within 5 ppm |

| [M+Na]⁺ | C₄H₅NNaO₂⁺ | 122.0263 | Within 5 ppm |

Fragmentation Pattern

Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can reveal characteristic fragmentation patterns.[9][10] While complex, the fragmentation of the isoxazole ring often involves characteristic losses that can support the proposed structure.[11] For (Isoxazol-5-yl)methanol, a prominent fragment would likely correspond to the loss of the hydroxymethyl radical (•CH₂OH), resulting in an isoxazolyl cation.

Protocol: MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

-

Acquisition: Acquire data in both full scan mode to observe the molecular ion and in MS/MS (or CID) mode to observe fragmentation patterns.

Infrared (IR) Spectroscopy: Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[12] It serves as a crucial check to confirm the presence of the expected hydroxyl and aromatic moieties.[13][14]

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group.[8] |

| 3150 - 3100 | C-H Stretch | Aromatic (Isoxazole) | Indicates C-H bonds on the heterocyclic ring. |

| 1650 - 1550 | C=N / C=C Stretch | Isoxazole Ring | Characteristic ring stretching vibrations.[14] |

| 1470 - 1400 | N-O Stretch | Isoxazole Ring | Confirms the N-O bond within the ring. |

| 1050 - 1000 | C-O Stretch | Primary Alcohol | Confirms the C-O single bond of the methanol group.[8] |

Protocol: FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.

-

Background Scan: Perform a background scan of the empty ATR crystal or the KBr pellet.

-

Sample Scan: Acquire the spectrum of the sample, typically co-adding 16-32 scans for a good quality spectrum.

Conclusion: A Triad of Evidence

The unambiguous structural elucidation of (Isoxazol-5-yl)methanol is not achieved by a single technique but by the synergistic integration of NMR, MS, and IR spectroscopy. NMR defines the precise atomic connectivity and confirms the isomeric form through HMBC. HRMS validates the elemental composition to a high degree of certainty. FTIR provides rapid confirmation of the essential functional groups. Together, these methods form a self-validating triad of evidence, providing the certainty required for high-stakes applications in drug discovery and materials science. Adherence to this rigorous, multi-faceted analytical workflow is the hallmark of sound scientific practice and ensures the integrity of all subsequent research.

References

- ProQuest. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.

- HETEROCYCLES. (1980). Mass spectrometry of oxazoles.

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Isoxazole. Retrieved from [Link]

-

ACS Publications. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

-

PubMed. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

-

Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

-

PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Retrieved from [Link]

-

NIH PubChem. (n.d.). Isoxazole. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Oxazol-5-ylmethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]

-

PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of Isoxazol-5-ylmethanol. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Isoxazoles. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. capotchem.com [capotchem.com]

- 5. 5-ISOXAZOLEMETHANOL(127232-41-1) 1H NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ProQuest [proquest.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biolmolchem.com [biolmolchem.com]

An In-Depth Technical Guide to (Isoxazol-5-yl)methanol for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of (isoxazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its systematic nomenclature, structural characteristics, validated synthetic protocols, and critical role in the development of novel therapeutics. The isoxazole scaffold is a privileged structure in drug discovery, imparting unique physicochemical properties that can enhance pharmacological profiles.[1][2] This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary pharmaceutical design.[3] Its incorporation into molecular scaffolds can improve metabolic stability, modulate lipophilicity, and serve as a versatile bioisosteric replacement for other functional groups, enhancing interactions with biological targets.[2] Isoxazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] Consequently, (isoxazol-5-yl)methanol, as a functionalized synthon, represents a critical entry point for introducing this valuable moiety into drug candidates.

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a compound's identity is fundamental to reproducible scientific research. This section clarifies the nomenclature and key properties of the target molecule.

IUPAC Name and Synonyms

The systematic and unambiguous name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (isoxazol-5-yl)methanol .

Commonly encountered synonyms in literature and chemical catalogs include:

-

5-(Hydroxymethyl)isoxazole

-

5-Isoxazolemethanol

-

1,2-Oxazol-5-ylmethanol[7]

Structural and Chemical Data

The structural and key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | (isoxazol-5-yl)methanol | [7] |

| CAS Number | 98019-60-4 | [7] |

| Molecular Formula | C₄H₅NO₂ | [7] |

| Molecular Weight | 99.09 g/mol | [7] |

| SMILES | C1=C(ON=C1)CO | [7] |

| Density | 1.25 g/cm³ | [7] |

Synthesis and Purification: A Validated Protocol

The preparation of (isoxazol-5-yl)methanol is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. A prevalent and reliable method involves the [3+2] cycloaddition reaction to form the isoxazole ring, followed by functional group manipulation.[8][9]

Rationale for Synthetic Strategy

The chosen synthetic pathway involves a two-step process:

-

[3+2] Cycloaddition: This powerful reaction forms the isoxazole core by reacting a nitrile oxide (generated in situ from an oxime) with an alkyne. Using propargyl alcohol as the alkyne component directly installs the required hydroxymethyl group at the 5-position of the ring.[8][10] This approach is highly regioselective and efficient.

-

Purification: Standard chromatographic techniques are employed to ensure the high purity required for subsequent applications in drug synthesis.

The entire workflow is designed to be a self-validating system, where the successful synthesis and purity of the final product are confirmed by analytical characterization.

Detailed Experimental Protocol

This protocol describes the synthesis of a substituted (isoxazol-5-yl)methanol derivative, a common procedure adaptable for various starting materials.[8][11]

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Sodium hypochlorite (NaOCl) solution

-

Propargyl alcohol

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of 4-Bromobenzaldoxime

-

Dissolve 4-bromobenzaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in pyridine (20 mL).

-

Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude oxime.

Step 2: Cycloaddition to form (3-(4-bromophenyl)isoxazol-5-yl)methanol

-

Dissolve the crude 4-bromobenzaldoxime (10 mmol) and propargyl alcohol (12 mmol) in DCM (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hypochlorite solution (e.g., commercial bleach, ~15 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine all organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo to obtain the crude product.

Step 3: Purification

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 50% ethyl acetate in hexanes).

-

Combine fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

Step 4: Characterization

-

Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The presence of a characteristic singlet for the isoxazole proton and the methylene protons of the CH₂OH group are key diagnostic signals in the ¹H-NMR spectrum.[11]

Applications in Drug Discovery and Development

(Isoxazol-5-yl)methanol is not merely a chemical curiosity; it is a versatile building block for synthesizing complex molecules with significant therapeutic potential. The hydroxymethyl group provides a convenient handle for further chemical modification, such as esterification or etherification, to explore structure-activity relationships (SAR).

-

Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial drugs, including certain penicillins like Cloxacillin and Dicloxacillin, where it influences the drug's stability and activity spectrum.[2] Novel isoxazole derivatives continue to be explored as potent agents against resistant bacterial and fungal strains.[12][13]

-

Anticancer Therapeutics: Numerous studies have demonstrated the potent antiproliferative activity of isoxazole-containing compounds against various human cancer cell lines.[3] The isoxazole moiety can be found in molecules designed to inhibit kinases, modulate cell cycle progression, or induce apoptosis.

-

Anti-inflammatory Drugs: Valdecoxib, a selective COX-2 inhibitor, famously features an isoxazole ring, highlighting the scaffold's utility in designing anti-inflammatory agents.[12]

-

Agrochemicals: Beyond pharmaceuticals, isoxazole derivatives are used in agrochemicals for crop protection, functioning as effective herbicides or pesticides.[14]

Safety and Handling

(Isoxazol-5-yl)methanol is classified as a chemical that is harmful if swallowed (H302).[7] Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

(Isoxazol-5-yl)methanol is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its defined IUPAC nomenclature, well-established synthetic routes, and the versatile reactivity of its hydroxymethyl group make it an indispensable tool for drug discovery professionals. The proven track record of the isoxazole scaffold in FDA-approved drugs underscores the potential for developing novel, effective, and safe therapeutics derived from this essential building block.[1][4]

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

-

Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890. [Link]

-

Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Priyadarshini, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved January 11, 2026, from [Link]

-

Isoxazol-5-ylmethanol. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]

-

An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Retrieved January 11, 2026, from [Link]

-

Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(14), 5384. [Link]

-

The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved January 11, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(1), 22. [Link]

-

Isoxazoles. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]

-

Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

-

New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. (n.d.). Arkivoc. Retrieved January 11, 2026, from [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Catalysts, 13(12), 1500. [Link]

-

Designed isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. americanelements.com [americanelements.com]

- 8. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ProQuest [proquest.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

Synthesis of (Isoxazol-5-yl)methanol from Propargyl Alcohol: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (isoxazol-5-yl)methanol, a valuable heterocyclic building block, utilizing propargyl alcohol as a key starting material. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceuticals and bioactive compounds.[1][2][3] The ability to efficiently construct this scaffold, particularly with functional handles like the hydroxymethyl group, is of paramount importance for the development of new chemical entities.

The primary and most robust strategy for this transformation is the 1,3-dipolar cycloaddition reaction between propargyl alcohol and a nitrile oxide, generated in situ.[4] This approach offers high regioselectivity and operational simplicity, making it a favored method in both academic and industrial laboratories.

Part 1: The Core [3+2] Cycloaddition Reaction

Mechanistic Underpinnings

The formation of the isoxazole ring from an alkyne and a nitrile oxide is a classic example of a Huisgen 1,3-dipolar cycloaddition.[5] This is a [3+2] cycloaddition, meaning a three-atom π-system (the nitrile oxide) reacts with a two-atom π-system (the alkyne) in a concerted fashion to form a five-membered ring.[4][6]

-

The 1,3-Dipole: The nitrile oxide (R-C≡N⁺-O⁻) is the three-atom component. It possesses a linear structure with a positive charge on the nitrogen and a negative charge on the oxygen, creating a dipole across the C-N-O system.

-

The Dipolarophile: Propargyl alcohol (HC≡C-CH₂OH) serves as the two-atom component, or the dipolarophile, providing the alkyne π-bond for the cycloaddition.

The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. This concerted pathway is generally accepted over a stepwise mechanism involving a diradical intermediate.[4] The result is the regioselective formation of a 3,5-disubstituted isoxazole, an aromatic and highly stable heterocycle.[6]

Controlling Regioselectivity

When a terminal alkyne like propargyl alcohol is used, two regioisomers could theoretically form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, the reaction overwhelmingly favors the formation of the 3,5-disubstituted product. This regioselectivity is governed by both steric and electronic factors. In the favored transition state, the oxygen atom of the nitrile oxide adds to the more substituted carbon of the alkyne, leading to the desired (isoxazol-5-yl)methanol structure.[5][7]

Caption: General workflow of the [3+2] cycloaddition reaction.

Part 2: The Critical Step - In Situ Nitrile Oxide Generation

Nitrile oxides are highly reactive and prone to dimerization, making them difficult to isolate and store.[8] Therefore, they are almost exclusively generated in situ from stable precursors, reacting immediately with the dipolarophile present in the reaction mixture. The most common and practical precursor is an aldoxime (R-CH=NOH).

Method A: The Dehydrohalogenation Pathway

This is a widely used two-step, one-pot process. The aldoxime is first converted to an intermediate hydroximoyl halide, which is then dehydrohalogenated by a base to yield the nitrile oxide.

-

Chlorination: An aldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a hydroximoyl chloride.

-

Elimination: A non-nucleophilic base, typically triethylamine (Et₃N), is added. The base abstracts the acidic hydroxyl proton and promotes the elimination of HCl to generate the nitrile oxide.[9][10]

This method is highly reliable and works for a wide range of aldoximes. The choice of solvent is often DMF or CH₂Cl₂, and the reaction proceeds readily at room temperature.

Method B: The Direct Oxidation Pathway

This pathway avoids the use of halogenating agents and bases by directly oxidizing the aldoxime.

-

Oxidative Cycloaddition: The aldoxime is mixed with propargyl alcohol and a suitable oxidant. Common oxidants for this purpose include aqueous sodium hypochlorite (bleach)[2][3], hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene)[7][11], or cerium(IV) ammonium nitrate (CAN)[3].

This method can be advantageous by offering milder conditions and simpler workup procedures. For example, using bleach as the oxidant is inexpensive and environmentally benign.

Caption: Pathways for the in situ generation of nitrile oxides.

Part 3: A Validated Experimental Protocol

The following protocol describes the synthesis of (3-phenylisoxazol-5-yl)methanol from benzaldoxime and propargyl alcohol using the dehydrohalogenation pathway (Method A). This procedure is a representative example that can be adapted for various substituted aryl aldoximes.

Materials and Reagents

| Reagent/Material | M.W. | Quantity (10 mmol scale) | Notes |

| Benzaldoxime | 121.14 | 1.21 g (10.0 mmol) | Starting material |

| N-Chlorosuccinimide (NCS) | 133.53 | 1.40 g (10.5 mmol) | Handle in a fume hood |

| Propargyl Alcohol | 56.06 | 0.88 mL (15.0 mmol) | Use a 1.5x excess |

| Triethylamine (Et₃N) | 101.19 | 2.10 mL (15.0 mmol) | Use a fresh, dry bottle |

| Dimethylformamide (DMF) | 73.09 | 20 mL | Anhydrous grade recommended |

| Ethyl Acetate | - | ~150 mL | For extraction |

| Saturated NaCl solution | - | ~50 mL | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |

| Silica Gel | - | As needed | For chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10.0 mmol) and dissolve it in dimethylformamide (20 mL).

-

Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.40 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

-

Addition of Dipolarophile: To the reaction mixture, add propargyl alcohol (0.88 mL, 15.0 mmol).

-

Nitrile Oxide Generation & Cycloaddition: Slowly add triethylamine (2.10 mL, 15.0 mmol) dropwise to the mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to afford the pure (3-phenylisoxazol-5-yl)methanol. Expected yields for this parent compound are generally in the range of 70-85%.[9][10]

Part 4: Process Optimization and Advanced Methods

Impact of Substituents

The electronic nature of the substituents on the starting aryl aldoxime can influence reaction rates and yields.

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) on the aromatic ring generally accelerate the reaction and lead to higher yields.[9][10]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) can slow down the formation of the nitrile oxide, sometimes requiring longer reaction times or slightly elevated temperatures to achieve full conversion.[9][10]

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation (sonochemistry) has been shown to significantly enhance this reaction.[9][12] Ultrasound promotes the formation of the nitrile oxide and accelerates the cycloaddition, leading to:

-

Reduced Reaction Times: Reactions that take several hours under conventional stirring can often be completed in 30-90 minutes.[9][10]

-

Improved Yields: Yields can increase by 10-40%, particularly for less reactive substrates bearing electron-withdrawing groups.[9]

This green chemistry approach is highly valuable for high-throughput synthesis and process intensification.

Conclusion